2-(Bromomethyl)-1-chloro-3,4-difluorobenzene

Solid-Phase Synthesis Automated Dispensing Occupational Safety

2-(Bromomethyl)-1-chloro-3,4-difluorobenzene (also referred to as 6-chloro-2,3-difluorobenzyl bromide) is a halogenated aromatic building block featuring a reactive bromomethyl group positioned between chlorine and two fluorine substituents. It is supplied as a crystalline solid with a melting point of 100–102 °C and a minimum purity of 97%.

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
CAS No. 1373921-07-3
Cat. No. B1433243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-chloro-3,4-difluorobenzene
CAS1373921-07-3
Molecular FormulaC7H4BrClF2
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)CBr)Cl
InChIInChI=1S/C7H4BrClF2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
InChIKeyQQNVQIPCUVOBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-1-chloro-3,4-difluorobenzene (CAS 1373921-07-3): A Polyhalogenated Benzyl Bromide Building Block for Chemical Synthesis


2-(Bromomethyl)-1-chloro-3,4-difluorobenzene (also referred to as 6-chloro-2,3-difluorobenzyl bromide) is a halogenated aromatic building block featuring a reactive bromomethyl group positioned between chlorine and two fluorine substituents. It is supplied as a crystalline solid with a melting point of 100–102 °C and a minimum purity of 97% . Its unique ortho-chloro/difluoro substitution pattern imparts distinct electronic and physicochemical properties that are not replicated by simpler benzyl bromides .

Why Generic Benzyl Bromide Substitution Fails for 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene: Physical State and Electronic Profile are Non-Interchangeable


The specific 1-chloro-2-bromomethyl-3,4-difluoro substitution pattern cannot be simply exchanged with other benzyl bromides. The target compound is a solid at ambient temperature (mp 100–102 °C), while common analogs like 2,3-difluorobenzyl bromide are liquids (mp 8 °C) . This physical state difference directly impacts handling, automated dispensing, and vapor exposure risk. Furthermore, the computed XLogP3 of 3.3 [1] places this compound in a different lipophilicity window compared to non-chlorinated analogs (e.g., XLogP3 ~2.6 for 2,3-difluorobenzyl bromide), which can be critical for fragment-based drug design applications where physicochemical property thresholds must be met. These quantifiable differences are expanded below.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene Against Closest Analogs


Crystalline Solid Advantage: Melting Point Comparison with 2,3-Difluorobenzyl Bromide

The target compound is a crystalline solid at ambient temperature with a melting point of 100–102 °C . In contrast, the widely used non-chlorinated analog 2,3-difluorobenzyl bromide is a liquid with a melting point of 8 °C . This difference of over 90 °C ensures that the target compound can be accurately weighed as a solid, is compatible with solid-dispensing automated synthesis platforms, and reduces the risk of spills during handling.

Solid-Phase Synthesis Automated Dispensing Occupational Safety

Lower Volatility for Safer Scale-Up: Vapor Pressure Comparison with 2,3-Difluorobenzyl Bromide

The target compound has a reported vapor pressure of 0.2 ± 0.4 mmHg at 25 °C , which is significantly lower than that expected for the liquid analog 2,3-difluorobenzyl bromide (boiling point 190.5 °C, indicative of higher volatility). Lower vapor pressure minimizes evaporative loss during vacuum operations and reduces the inhalation exposure risk for laboratory and pilot-plant personnel.

Process Chemistry Reaction Scale-up Industrial Hygiene

Optimized Lipophilicity for CNS-Oriented Fragment-Based Drug Discovery: Computed LogP Comparison

The computed octanol-water partition coefficient (XLogP3) for the target compound is 3.3 [1], whereas the non-chlorinated analog 2,3-difluorobenzyl bromide has a computed XLogP3 of approximately 2.6 [2]. The chlorine atom contributes roughly 0.7 log units, shifting the target compound into the optimal lipophilicity range (LogP 2–4) for blood-brain barrier penetration and oral bioavailability, which is a key filter criterion in CNS drug discovery fragment libraries.

Fragment-Based Drug Discovery (FBDD) Medicinal Chemistry CNS Drug Design

Regioisomeric Purity Assurance: Solid-State Differentiation from 2-Chloro-3,4-difluorobenzyl Bromide

The isomeric compound 2-chloro-3,4-difluorobenzyl bromide (CAS 1805526-51-5) is a liquid at room temperature , while the target compound is a solid (mp 100–102 °C). This solid character facilitates the preparation of highly crystalline material, which can be characterized by melting point and potentially by X-ray crystallography to confirm regiospecificity. Such verification is critical when the substitution pattern must be unambiguous for downstream structure-activity relationship (SAR) studies.

Regioselective Synthesis Quality Control X-ray Crystallography

Optimal Application Scenarios for 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene Based on Differential Evidence


Solid-Phase Peptide Synthesis and Automated Combinatorial Chemistry

The compound's crystalline solid state (mp 100–102 °C) makes it an ideal benzylating agent for solid-phase synthesis platforms where solid reagents are dispensed by automated weighing systems. Its non-hygroscopic nature and low vapor pressure reduce handling complications compared to liquid analogs .

Fragment-Based Drug Discovery Targeting CNS Disorders

With a computed XLogP3 of 3.3, this building block is perfectly positioned for inclusion in fragment libraries aimed at CNS targets. The chlorine atom boosts lipophilicity relative to non-halogenated benzyl bromides, potentially reducing the need for subsequent property adjustments during hit-to-lead optimization [1].

Scalable Synthesis of Pharmaceutical Intermediates Requiring Defined Regiospecificity

For process chemistry groups developing intermediates for SGLT2 inhibitors or kinase inhibitors, the unambiguous solid-state identity and ability to confirm regiospecificity by melting point or X-ray analysis provide a quality control advantage that liquid isomeric mixtures cannot offer [2].

Quote Request

Request a Quote for 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.